1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- 1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16242544
InChI: InChI=1S/C13H19IN2OSi/c1-18(2,3)9-8-17-10-16-7-5-11-12(14)4-6-15-13(11)16/h4-7H,8-10H2,1-3H3
SMILES:
Molecular Formula: C13H19IN2OSi
Molecular Weight: 374.29 g/mol

1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-

CAS No.:

Cat. No.: VC16242544

Molecular Formula: C13H19IN2OSi

Molecular Weight: 374.29 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]- -

Specification

Molecular Formula C13H19IN2OSi
Molecular Weight 374.29 g/mol
IUPAC Name 2-[(4-iodopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane
Standard InChI InChI=1S/C13H19IN2OSi/c1-18(2,3)9-8-17-10-16-7-5-11-12(14)4-6-15-13(11)16/h4-7H,8-10H2,1-3H3
Standard InChI Key NBXVGVAXMSXJIA-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)CCOCN1C=CC2=C(C=CN=C21)I

Introduction

Chemical Identity and Structural Features

Molecular Formula and Key Substituents

The compound has the molecular formula C₁₃H₁₈IN₃OSi and a molecular weight of 411.29 g/mol. Its structure comprises:

  • A pyrrolo[2,3-b]pyridine core, where the pyrrole ring is fused to the pyridine ring at positions 2 and 3.

  • An iodine atom at position 4 of the pyridine ring, enabling cross-coupling reactions (e.g., Suzuki or Sonogashira).

  • An SEM group ([2-(trimethylsilyl)ethoxy]methyl) at the N1 position, a widely used protecting group for amines in organic synthesis .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₃H₁₈IN₃OSi
Molecular Weight411.29 g/mol
SEM Group FunctionalityProtects N1 nitrogen during synthetic steps
Iodine PositionEnhances reactivity for functionalization

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of 4-iodo-SEM-pyrrolopyridine typically involves:

  • Core Formation: Constructing the pyrrolo[2,3-b]pyridine scaffold via cyclocondensation of aminopyrrole derivatives with active methylene compounds .

  • Iodination: Introducing iodine at position 4 using electrophilic iodinating agents (e.g., N-iodosuccinimide).

  • SEM Protection: Installing the SEM group via reaction with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) under basic conditions .

Scheme 1: Plausible Synthesis Pathway

  • Cyclocondensation:
    2-Amino-1H-pyrrole-3-carbonitrile+Active Methylene CompoundAcOH/HClPyrrolo[2,3-b]pyridine Core\text{2-Amino-1H-pyrrole-3-carbonitrile} + \text{Active Methylene Compound} \xrightarrow{\text{AcOH/HCl}} \text{Pyrrolo[2,3-b]pyridine Core} .

  • Iodination:
    Pyrrolo[2,3-b]pyridine+NIS4-Iodo-pyrrolo[2,3-b]pyridine\text{Pyrrolo[2,3-b]pyridine} + \text{NIS} \rightarrow \text{4-Iodo-pyrrolo[2,3-b]pyridine}.

  • SEM Protection:
    4-Iodo-pyrrolo[2,3-b]pyridine+SEM-ClBase4-Iodo-SEM-pyrrolopyridine\text{4-Iodo-pyrrolo[2,3-b]pyridine} + \text{SEM-Cl} \xrightarrow{\text{Base}} \text{4-Iodo-SEM-pyrrolopyridine}.

Key Challenges and Optimizations

  • Regioselectivity: Ensuring iodine incorporation at position 4 requires careful control of reaction conditions (e.g., temperature, solvent) .

  • SEM Stability: The SEM group is acid-labile, necessitating neutral or mildly basic conditions during subsequent reactions .

Applications in Drug Discovery and Materials Science

Role as a Synthetic Intermediate

4-Iodo-SEM-pyrrolopyridine serves as a precursor for:

  • Cross-Coupling Reactions: The iodine substituent facilitates palladium-catalyzed couplings to introduce aryl, alkenyl, or alkynyl groups .

  • Deprotection Strategies: The SEM group is removed under acidic conditions (e.g., TFA), exposing the N1 nitrogen for further functionalization .

Biological Relevance

Pyrrolopyridine derivatives exhibit diverse bioactivities, including:

  • Anticancer Effects: Inhibition of kinase enzymes (e.g., JAK2, ALK) .

  • Antiviral Activity: Targeting viral polymerases or proteases .
    The iodine atom enhances binding affinity in halogen-bonding interactions with biological targets .

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